

An In-depth Technical Guide to the Chemical Properties and Solubility of Risocaine

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Compound of Interest

Compound Name: *Risocaine*

Cat. No.: *B7739867*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility profile of **Risocaine** (propyl 4-aminobenzoate), a local anesthetic. The information is intended for researchers, scientists, and professionals involved in drug development and formulation.

Core Chemical Properties

Risocaine, with the CAS number 94-12-2, is an ester of p-aminobenzoic acid.^[1] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of the molecule.

| Property | Value | Source |
|----------------------|---|--------------|
| Molecular Formula | C ₁₀ H ₁₃ NO ₂ | [2][3][4][5] |
| Molecular Weight | 179.22 g/mol | |
| Melting Point | 75 °C | |
| Boiling Point | 206-208 °C at 2 Torr | |
| | 323.3°C at 760 mmHg | |
| pKa (conjugate acid) | 2.49 | |
| LogP (log Kow) | 2.43 | |
| Appearance | White to off-white solid/prisms | |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. **Risocaine** exhibits varied solubility across different solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **Risocaine**.

| Solvent | Solubility | Temperature |
|---|--|---------------|
| Water | 842 mg/L | 37 °C |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (557.97 mM) | Not Specified |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (13.95 mM) | Not Specified |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 2.5 mg/mL (13.95 mM) (Suspended Solution) | Not Specified |

It is noted that for DMSO, ultrasonic assistance may be needed, and the hygroscopic nature of DMSO can impact solubility.

Qualitative Solubility

Risocaine is described as being very soluble in several organic solvents.

- Benzene
- Ether
- Ethanol
- Chloroform

Experimental Protocols

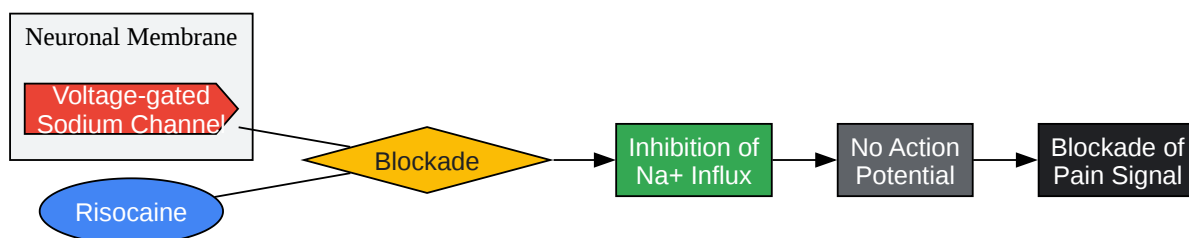
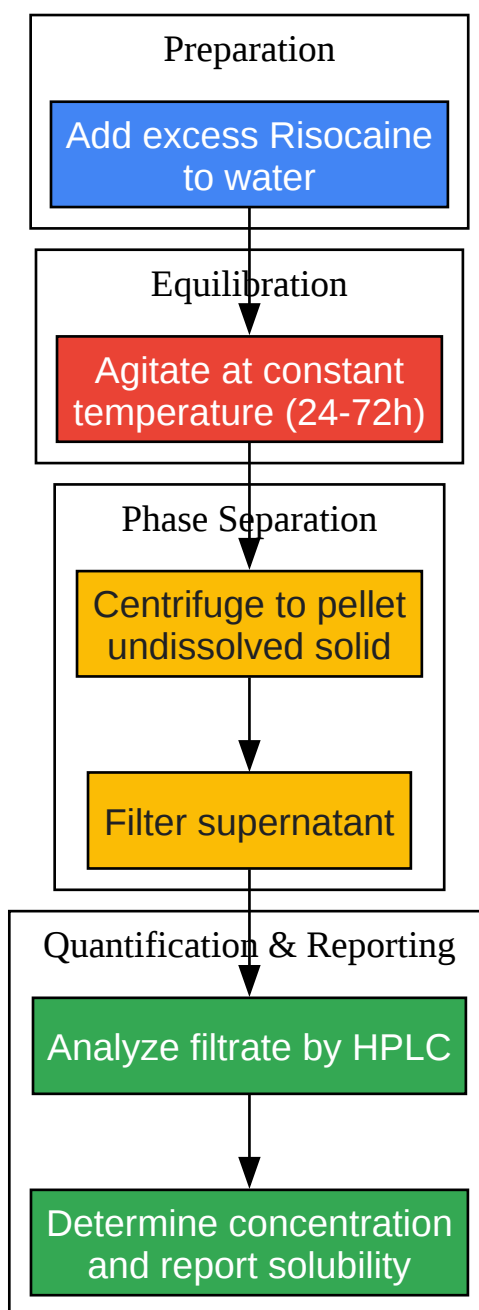
Determination of Aqueous Solubility (Shake-Flask Method)

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol:

- Preparation: An excess amount of **Risocaine** is added to a known volume of purified water in a sealed container.
- Equilibration: The container is agitated at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: The suspension is centrifuged to pellet the undissolved solid.
- Filtration: The supernatant is carefully filtered through a chemically inert filter (e.g., PTFE) that does not bind the analyte.
- Quantification: The concentration of **Risocaine** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of **Risocaine** is used for accurate quantification.

- Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.



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References

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